tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound with a tert-butyl carbamate group at position 1, a methyl group at position 2, and a bromomethyl substituent at position 4. The bromomethyl group renders this compound highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for alkylation or cross-coupling reactions . Its stereochemical configuration (if specified) and steric effects influence its reactivity and applications in pharmaceutical and agrochemical research.
Properties
CAS No. |
1374653-11-8 |
|---|---|
Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MTLMMRXZIDTIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylpyrrolidine, which is reacted with bromomethyl compounds under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Solvents like dimethylformamide or tetrahydrofuran are commonly used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve mild heating and the use of polar aprotic solvents.
Major Products: The major products depend on the specific nucleophile used. For instance, reaction with an amine can yield an amine derivative, while reaction with an alcohol can produce an ether.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical compounds.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substituent Variation at Position 4
The substituent at position 4 significantly impacts reactivity and applications:
Key Observations :
Ring Size and Stereochemical Considerations
- Piperidine vs. Pyrrolidine :
- Stereochemistry :
- The (2S,4S) configuration in highlights the importance of stereochemistry in drug design, where enantiomers may exhibit divergent biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
